WAY 126299A
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Overview
Description
Preparation Methods
The synthesis of WAY-126299A involves several steps, including the preparation of the benzothiazole moiety and its subsequent coupling with a naphthalene acetamide derivative . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to improve yield and purity .
Chemical Reactions Analysis
WAY-126299A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: WAY-126299A can undergo substitution reactions, where specific atoms or groups in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
WAY-126299A exerts its effects by inhibiting the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes . Leukotrienes are inflammatory mediators that play a key role in conditions such as asthma . By inhibiting 5-lipoxygenase, WAY-126299A reduces the production of leukotrienes, thereby alleviating inflammation . Additionally, the compound acts as a leukotriene D4 antagonist, blocking the action of leukotriene D4 on its receptors .
Comparison with Similar Compounds
WAY-126299A is unique in its dual-acting mechanism, combining both 5-lipoxygenase inhibition and leukotriene D4 antagonism . Similar compounds include:
Zileuton: A 5-lipoxygenase inhibitor used in the treatment of asthma.
Montelukast: A leukotriene receptor antagonist used to manage asthma and allergic rhinitis.
Pranlukast: Another leukotriene receptor antagonist with similar applications.
WAY-126299A stands out due to its combined inhibitory and antagonistic actions, which may offer enhanced therapeutic benefits compared to single-action compounds .
Properties
CAS No. |
169626-43-1 |
---|---|
Molecular Formula |
C22H19N2NaO3S |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
sodium;(2S)-2-[6-(1,3-benzothiazol-2-ylmethoxy)naphthalen-2-yl]-N-methyl-N-oxidopropanamide |
InChI |
InChI=1S/C22H19N2O3S.Na/c1-14(22(25)24(2)26)15-7-8-17-12-18(10-9-16(17)11-15)27-13-21-23-19-5-3-4-6-20(19)28-21;/h3-12,14H,13H2,1-2H3;/q-1;+1/t14-;/m0./s1 |
InChI Key |
OKNIRCHGGNQFDK-UQKRIMTDSA-N |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4S3)C(=O)N(C)[O-].[Na+] |
SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4S3)C(=O)N(C)[O-].[Na+] |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4S3)C(=O)N(C)[O-].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
6-(2-benzothiazolylmethoxy)-N-hydroxy-alpha-N,N-dimethyl-2-naphthaleneacetamide sodium salt WAY 126299A WAY-126299A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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